molecular formula C8H4BrF3N2O B13650725 Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)-

Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)-

Cat. No.: B13650725
M. Wt: 281.03 g/mol
InChI Key: BFLLJXLAUSGXPM-UHFFFAOYSA-N
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Description

6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4BrF3N2O This compound is characterized by the presence of an amino group, a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For modifying the amino group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, contributing to its overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H4BrF3N2O

Molecular Weight

281.03 g/mol

IUPAC Name

6-amino-2-bromo-3-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H4BrF3N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2

InChI Key

BFLLJXLAUSGXPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)Br)OC(F)(F)F

Origin of Product

United States

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